Glycidyl neodecanoate

Catalog No.
S1896806
CAS No.
26761-45-5
M.F
C13H24O3
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycidyl neodecanoate

CAS Number

26761-45-5

Product Name

Glycidyl neodecanoate

IUPAC Name

oxiran-2-ylmethyl 2,2-dimethyloctanoate

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3

InChI Key

QQWAKSKPSOFJFF-UHFFFAOYSA-N

SMILES

CCCCCCC(C)(C)C(=O)OCC1CO1

solubility

less than 1 mg/mL at 63° F (NTP, 1992)

Canonical SMILES

CCCCCCC(C)(C)C(=O)OCC1CO1

The exact mass of the compound Glycidyl neodecanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 63° f (ntp, 1992). The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycidyl neodecanoate (CAS 26761-45-5) is a highly branched aliphatic monoepoxide utilized primarily as a reactive diluent and structural building block in high-performance polymer synthesis [1]. Characterized by a reactive epoxy group paired with a bulky, tertiary-substituted alpha-carbon structure, this compound provides critical steric hindrance that linear alternatives lack[2]. In procurement and material selection, it is prioritized for its ability to drastically reduce formulation viscosity while simultaneously enhancing the hydrolytic stability, acid resistance, and weatherability of the cured resin [2]. Its low volatility and solvent-free processing capabilities make it a foundational precursor for compliant, ultra-low VOC industrial coatings, adhesives, and composite matrices [1].

Substituting glycidyl neodecanoate with generic, unbranched reactive diluents—such as butyl glycidyl ether (BGE) or C12-C14 alkyl glycidyl ethers—fundamentally compromises both process safety and long-term material performance. Linear aliphatic glycidyl ethers lack the dense methyl content and steric bulk of the neodecanoate group, leaving the resulting ester linkages highly vulnerable to acid-catalyzed hydrolysis and UV degradation in exterior environments[1]. Furthermore, attempting to achieve similar viscosity reductions using standard volatile solvents requires energy-intensive post-production distillation to meet stringent VOC regulations, increasing manufacturing cycle times and operational costs [1]. Additionally, common alternatives like BGE introduce severe volatility and occupational exposure risks due to their significantly higher vapor pressures, making direct substitution untenable for compliant, high-solids formulations [2].

Vapor Pressure and VOC Reduction vs. Standard Reactive Diluents

When formulating high-solids or 100% solids epoxy systems, the volatility of the reactive diluent directly impacts occupational safety and environmental compliance. Glycidyl neodecanoate exhibits a vapor pressure of 0.11 mm Hg at 20°C [2]. In contrast, the common industrial comparator, butyl glycidyl ether (BGE), has a significantly higher vapor pressure of approximately 3.2 mm Hg at 25°C[1]. This nearly 30-fold reduction in volatility minimizes inhalation exposure risks and allows formulators to meet strict VOC emission limits without sacrificing viscosity control.

Evidence DimensionVapor Pressure (Volatility)
Target Compound Data0.11 mm Hg at 20°C
Comparator Or Baseline3.2 mm Hg at 25°C (Butyl glycidyl ether)
Quantified Difference~29x lower vapor pressure
ConditionsStandard ambient conditions (20-25°C)

This substantial reduction in volatility enables the safe, compliant manufacturing of high-solids formulations by minimizing hazardous airborne emissions and worker exposure.

Accelerated Weatherability and Gloss Retention in Automotive Clearcoats

The highly branched neodecanoate structure provides strong steric protection to polymer ester bonds, directly translating to measurable exterior durability. In accelerated mar and scratch testing of automotive clearcoats, formulations crosslinked with a glycidyl neodecanoate-based DMPA carbamate achieved 88.9% gloss retention[1]. A closely related comparator formulation utilizing a tricarballylic carbamate crosslinker retained only 51.4% of its gloss under identical mechanical and environmental stress conditions [1].

Evidence DimensionGloss Retention (Accelerated Mar/Scratch Testing)
Target Compound Data88.9% gloss retention (Glycidyl neodecanoate-modified clearcoat)
Comparator Or Baseline51.4% gloss retention (Tricarballylic carbamate clearcoat)
Quantified Difference+37.5% absolute improvement in gloss retention
ConditionsMechanically driven Crockmeter testing with 3M polishing paper on cured 4x12 inch coated panels

Superior gloss retention under mechanical and environmental stress dictates the selection of this compound for premium automotive and aerospace topcoats.

Solvent-Free Manufacturability of Waterborne Polyol Dispersions

Traditional production of waterborne acrylic polyol dispersions relies on process solvents that must be distilled out to meet VOC targets, adding significant time and energy costs. Utilizing glycidyl neodecanoate as a reactive diluent during synthesis enables the production of high-performance dispersions with 0% added process solvent [1]. Side-by-side evaluations confirm that these solvent-free polymers match the glass transition temperature (Tg), hydroxyl number, and application performance of commercial baseline dispersions that require 12% solvent on polymer solids [1].

Evidence DimensionRequired Process Solvent Content
Target Compound Data0% added process solvent
Comparator Or Baseline12% solvent on polymer solids (Conventional commercial dispersion)
Quantified Difference100% elimination of process solvent distillation requirements
ConditionsSynthesis of waterborne acrylic polyol dispersions for 2K urethane clearcoat systems

Eliminating the solvent distillation step directly reduces manufacturing cycle times, energy consumption, and waste generation without compromising final resin performance.

Ultra-Low VOC Waterborne Acrylic Polyols

Glycidyl neodecanoate is a primary building block for synthesizing solvent-free waterborne acrylic polyols. By acting as a reactive diluent during polymerization, it eliminates the need for post-production solvent distillation[1]. This translates to shorter manufacturing cycle times and enables formulators to achieve zero-VOC targets while maintaining the necessary glass transition temperature and hydroxyl functionality for high-performance coatings.

High-Durability Automotive and Industrial Clearcoats

In exterior environments subject to acid rain and severe UV exposure, the steric hindrance provided by the bulky neodecanoate group protects the polymer's ester linkages from hydrolysis. Formulations utilizing this compound demonstrate strong mechanical durability and gloss retention—exceeding 88% in accelerated testing—making it an essential precursor for automotive topcoats and protective industrial clearcoats [2].

High-Solids Epoxy Formulations Requiring Safe Viscosity Reduction

For 100% solids epoxy adhesives and composite matrices, achieving proper flow and substrate wetting often requires reactive diluents. Due to its exceptionally low vapor pressure (0.11 mm Hg), glycidyl neodecanoate is selected over highly volatile and hazardous alternatives like butyl glycidyl ether[3]. This allows manufacturers to safely reduce system viscosity and increase filler loading without violating occupational exposure limits or environmental emission standards.

Physical Description

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992)
Liquid

XLogP3

3.7

Boiling Point

500 °F at 760 mm Hg (NTP, 1992)

Flash Point

265 °F (NTP, 1992)

Vapor Density

8 (NTP, 1992) (Relative to Air)

Density

0.97 (NTP, 1992)

Vapor Pressure

1 mm Hg at 68 °F (NTP, 1992)

Other CAS

26761-45-5
52636-92-7

Wikipedia

Glycidyl neodecanoate

General Manufacturing Information

All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Neodecanoic acid, 2-oxiranylmethyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Dates

Last modified: 04-14-2024

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